molecular formula C26H24N2O4 B7699060 N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide

N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide

Cat. No.: B7699060
M. Wt: 428.5 g/mol
InChI Key: SJQDYIMUMKYZFW-UHFFFAOYSA-N
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Description

“N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide” is a complex organic compound. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also has a benzamide group, which is a type of amide derived from benzoic acid. The presence of these functional groups could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and benzamide groups, as well as the methoxy groups attached to the benzene ring. These functional groups could influence the compound’s reactivity and potential biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing its solubility and melting point.

Mechanism of Action

Future Directions

The potential biological activity of this compound could make it a subject of future research, particularly in the field of medicinal chemistry. Further studies could explore its synthesis, properties, and potential uses .

Properties

IUPAC Name

3,4-dimethoxy-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-17-8-11-21(12-9-17)28(26(30)19-10-13-23(31-2)24(15-19)32-3)16-20-14-18-6-4-5-7-22(18)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQDYIMUMKYZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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